(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride
Description
The compound "(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride" is a methanamine derivative featuring a 1-methylimidazole moiety and a 1-phenyl-substituted cyclopropane ring. The hydrochloride salt enhances solubility and stability, a common feature in bioactive amines .
Key structural attributes:
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;/h2-6,9-10,12H,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUKMLKOSIPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1-phenylcyclopropylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives , which are often more reactive.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: Reduction can be achieved using LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) .
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides .
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Amine derivatives: from reduction reactions.
Substituted imidazole derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic uses, such as in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared to structurally related methanamine derivatives (Table 1).
Table 1: Structural and Molecular Comparisons
*Note: Molecular formula inferred from structural analysis due to lack of direct evidence.
Pharmacological and Chemical Property Analysis
Imidazole Derivatives
- (1-Methyl-1H-imidazol-2-yl)-methanamine Pt(II) complexes: Exhibit potent cytotoxicity against human carcinoma cell lines (e.g., A549 lung cancer), outperforming cisplatin in some cases . The imidazole moiety likely facilitates DNA binding via Pt coordination.
- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride : The methoxy group enhances solubility but may reduce membrane penetration compared to lipophilic cyclopropane analogs .
Heterocyclic Variations
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride : The thiazole core and chlorophenyl group confer rigidity and halogen-mediated interactions, contributing to higher thermal stability (mp: 268°C) .
Cyclopropane-Containing Analogs
- The 1-phenylcyclopropyl group in the target compound likely increases metabolic stability compared to non-cyclopropyl analogs, as cyclopropane rings resist enzymatic oxidation . This feature is absent in simpler imidazole-methanamine derivatives, which may explain differences in bioavailability.
Stability and Reactivity
- Hydrochloride Salts : All compared compounds are hydrochloride salts, ensuring similar handling precautions (e.g., hygroscopicity, storage in dry conditions) .
Biological Activity
(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride, also known as a derivative of imidazole and cyclopropyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- CAS Number : 2138054-90-5
- Molecular Formula : C12H16ClN3
- Structural Characteristics : The compound features an imidazole ring and a cyclopropyl moiety, which are known for their diverse biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neurotransmitter Modulation : The imidazole ring is implicated in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Such modulation can influence mood and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal tissues.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
Biological Activity Overview
Neuroprotective Effects
In a controlled study involving mice subjected to ischemic stroke, administration of this compound resulted in significant reductions in infarct size and improved neurological outcomes compared to the control group. This suggests its potential as a therapeutic agent for stroke management.
Antidepressant Activity
A recent study evaluated the antidepressant-like effects of the compound using the forced swim test and tail suspension test in rodents. Results indicated that treatment with the compound significantly reduced immobility time, suggesting enhanced mood elevation comparable to traditional antidepressants.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies indicate that it has favorable absorption characteristics, with peak plasma concentrations achieved within 30 minutes post-administration in animal models. Furthermore, its metabolic profile suggests minimal hepatic metabolism, which could enhance its therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
